N-(4-Bromophenyl)formamide is an aromatic amide compound synthesized through various methods, including the reaction of 4-bromobenzoyl chloride with ammonia or formamide. It can also be obtained by the formylation of 4-bromoaniline using formamide and phosphoric acid as a catalyst [].
N-(4-Bromophenyl)formamide has been investigated for its potential applications in crystal engineering due to its ability to form hydrogen bonds and self-assemble into diverse supramolecular structures. Studies have shown that it can form various crystal structures depending on the presence of additional molecules and reaction conditions [].
Research suggests that N-(4-Bromophenyl)formamide may possess various biological activities, including:
N-(4-Bromophenyl)formamide is an organic compound with the molecular formula C₇H₆BrNO. It features a bromine atom attached to a phenyl group, which is further linked to a formamide functional group. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly due to the reactivity introduced by the bromine substituent.
Several methods exist for synthesizing N-(4-Bromophenyl)formamide:
N-(4-Bromophenyl)formamide finds applications in:
N-(4-Bromophenyl)formamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Bromophenyl)formamide | Bromine at the ortho position | Different steric effects due to position |
| N-(3-Bromophenyl)formamide | Bromine at the meta position | Varying electronic effects |
| N-(4-Chlorophenyl)formamide | Chlorine instead of bromine | Different reactivity patterns |
| N-(4-Fluorophenyl)formamide | Fluorine instead of bromine | Distinct electronic properties |
The uniqueness of N-(4-Bromophenyl)formamide lies in its specific bromination pattern, which influences its reactivity and potential applications compared to these similar compounds.
Irritant